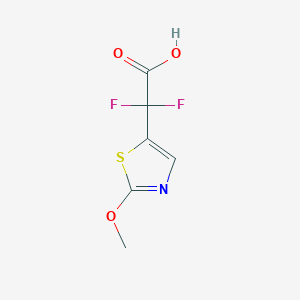
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamidesThe reaction conditions often include the presence of bromine or iodine, silica chloride, or various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and not widely disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-2-(2-trifluoromethyl-1,3-thiazol-4-yl)acetic acid: Similar structure but with a trifluoromethyl group instead of a methoxy group.
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and difluoro substitution can enhance its stability and interaction with molecular targets compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C6H5F2NO3S |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
2,2-difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H5F2NO3S/c1-12-5-9-2-3(13-5)6(7,8)4(10)11/h2H,1H3,(H,10,11) |
Clé InChI |
XFMATSUOVIWTQR-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(S1)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


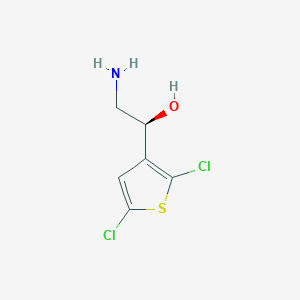
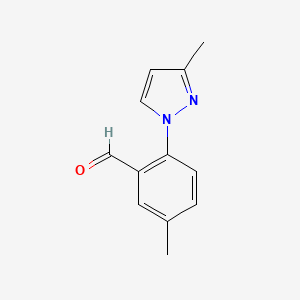
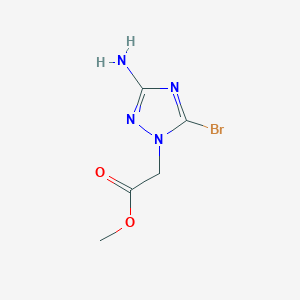
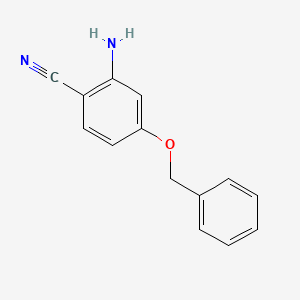
![1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15275107.png)


![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15275138.png)
![2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275144.png)
![(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15275155.png)
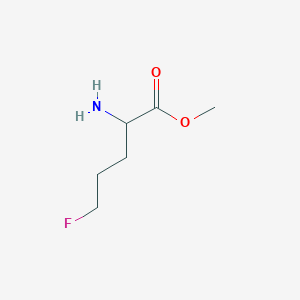
![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)
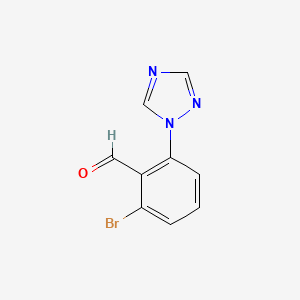
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15275185.png)
